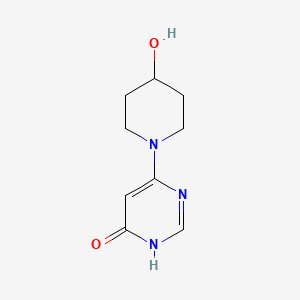

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRWYETVJOCNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxypiperidine with a suitable pyrimidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are employed.

Major Products Formed

Oxidation: Formation of 6-(4-oxopiperidin-1-yl)-3,4-dihydropyrimidin-4-one.

Reduction: Formation of 6-(4-hydroxypiperidin-1-yl)-3,4-dihydropyrimidine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "6-(4-hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one" is not available. However, information regarding its structure, synthesis, and related compounds can be extracted.

Structural Information of this compound

this compound has the following structural information :

- Molecular Formula:

- SMILES: C1CN(CCC1O)C2=CC(=O)NC=N2

- InChI: InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14)

- InChIKey: XWRWYETVJOCNGB-UHFFFAOYSA-N

- Compound Name: 4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for this compound, including different adducts, are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 196.10805 | 143.1 |

| $$M+Na]+ | 218.08999 | 155.3 |

| $$M+NH4]+ | 213.13459 | 149.6 |

| $$M+K]+ | 234.06393 | 150.0 |

| $$M-H]- | 194.09349 | 144.0 |

| $$M+Na-2H]- | 216.07544 | 149.1 |

| $$M]+ | 195.10022 | 144.7 |

| $$M]- | 195.10132 | 144.7 |

Dihydropyrimidinones and Biginelli Reaction

The search results mention the synthesis of dihydropyrimidinones via the Biginelli reaction, which is a method for creating pyrimidine derivatives .

Antimicrobial Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Dihydropyrimidinone Derivatives

Key Structural and Functional Differences

IACS-15414’s spirocyclic amine confers rigidity and oral bioavailability, a feature absent in the hydroxypiperidine analog .

Biological Activity :

- While direct data for this compound are lacking, structurally related compounds like K22 exhibit antiviral activity against coronaviruses (EC₅₀ = 5.5 μM) . This suggests the hydroxypiperidine moiety may contribute to antiviral mechanisms.

- In contrast, IACS-15414 targets SHP2 phosphatase, highlighting how substitutions at the 3-position (e.g., dichlorophenyl) can redirect activity toward oncology targets .

Physicochemical Properties :

Biological Activity

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 1597210-45-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidinone core with a hydroxypiperidine substituent, which contributes to its pharmacological profile. The molecular structure can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| CAS Number | 1597210-45-1 |

| Boiling Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of this compound, it was found to possess potent antibacterial and antifungal activities against several strains of bacteria and fungi.

Case Study: Antibacterial Activity

In vitro tests showed that the compound had minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, it demonstrated an MIC of 0.12 µg/mL against Staphylococcus flexneri, indicating strong antibacterial potential .

Anti-Cancer Properties

The compound has also been evaluated for its anti-cancer properties. Studies indicate that it inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 2: Anti-Cancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The mechanism underlying the biological activity of this compound is still being elucidated. Preliminary studies suggest that it may exert its effects through the inhibition of key enzymes involved in cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the piperidine and dihydropyrimidine moieties can enhance biological activity. For example, substituents at specific positions on the piperidine ring have been shown to increase potency against certain bacterial strains .

Q & A

Basic: What are the established synthetic routes for 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one?

The compound can be synthesized via the Biginelli reaction, a multicomponent condensation of urea, aldehydes, and β-keto esters. Modifications include using 4-hydroxypiperidine derivatives as amine components. Catalysts like p-toluenesulfonic acid (p-TsOH) enhance regioselectivity and yield, as demonstrated in chromeno-pyrimidine syntheses . Characterization typically involves NMR (¹H, ¹³C) and mass spectrometry to confirm structure .

Advanced: How can reaction conditions be optimized for higher yield and regioselectivity?

Design of Experiments (DOE) methodologies are recommended to evaluate parameters:

- Catalysts : Acidic catalysts (e.g., p-TsOH) improve cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclocondensation .

- Temperature : Microwave-assisted synthesis reduces reaction time and improves purity .

Advanced optimization should include kinetic studies and HPLC monitoring to track intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the hydroxypiperidinyl group shows distinct hydroxyl proton signals at δ 4.5–5.5 ppm .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Advanced: How to resolve ambiguities in NMR data for diastereomers or tautomers?

Use 2D NMR techniques (e.g., COSY, HSQC, NOESY) to differentiate diastereomers. For tautomeric equilibria (e.g., keto-enol), variable-temperature NMR or computational prediction of chemical shifts (DFT) can clarify dominant forms .

Basic: What in vitro assays evaluate its antibacterial activity?

- Disk diffusion : Measures inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Minimum Inhibitory Concentration (MIC) : Determines potency via broth microdilution (typical range: 8–128 µg/mL) .

Advanced: How to design in vivo studies to assess therapeutic potential?

- Animal models : Rodent infection models (e.g., murine sepsis) with dose-response analysis .

- Pharmacokinetics : Monitor plasma half-life and tissue distribution using LC-MS/MS .

- Toxicity screening : Include liver/kidney function markers and histopathology .

Basic: What computational methods predict physicochemical properties?

- DFT calculations : Optimize geometry and calculate dipole moments/pKa using Gaussian or ORCA .

- Lipinski’s Rule of Five : Assess drug-likeness via molecular weight, logP, and hydrogen-bonding .

Advanced: How do molecular dynamics (MD) simulations elucidate binding interactions?

- Target proteins : Dock the compound into bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

- Simulation parameters : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to analyze binding stability and free energy (MM-PBSA) .

How to address discrepancies in reported biological activity data?

- Meta-analysis : Compare datasets across studies, adjusting for variables like bacterial strain variability or assay conditions .

- Structural analogs : Test derivatives to isolate substituent effects (e.g., 4-hydroxypiperidine vs. piperazine) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) .

Advanced: How to study its environmental fate and ecotoxicity?

- Biodegradation assays : Monitor degradation products via LC-MS in soil/water matrices .

- Ecotoxicology : Evaluate Daphnia magna survival or algal growth inhibition (OECD guidelines) .

Advanced: How to elucidate the mechanism of action against bacterial targets?

- Enzyme inhibition assays : Measure IC₅₀ for key enzymes (e.g., DNA gyrase) .

- Transcriptomics : Profile bacterial gene expression post-treatment to identify dysregulated pathways .

Advanced: What strategies guide structure-activity relationship (SAR) optimization?

- Substituent variation : Modify the hydroxypiperidinyl group to enhance hydrogen bonding or lipophilicity .

- Bioisosteric replacement : Replace the dihydropyrimidinone core with triazolo-pyrimidines for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.